molecular formula C15H17ClN4O3S B2697303 N-(3-chlorophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 923678-24-4

N-(3-chlorophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2697303
CAS No.: 923678-24-4
M. Wt: 368.84
InChI Key: HMULHCCNHDXPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a 3-chlorophenyl group, a hydroxymethyl-substituted imidazole core, and a methylcarbamoyl side chain linked via a sulfanyl bridge.

Properties

IUPAC Name

2-[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3S/c1-17-13(22)7-20-12(8-21)6-18-15(20)24-9-14(23)19-11-4-2-3-10(16)5-11/h2-6,21H,7-9H2,1H3,(H,17,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMULHCCNHDXPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

  • A 3-chlorophenyl group
  • A hydroxymethyl substituent on a 1H-imidazole ring
  • A methylcarbamoyl moiety
  • A sulfanyl linkage

This unique configuration contributes to its biological properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Antitumor Activity : The compound has shown efficacy against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation. In vitro studies reveal that it can reduce tumor growth in models such as Lewis lung carcinoma .
  • Immunomodulatory Effects : It appears to enhance immune response by increasing peripheral T lymphocyte counts, which may play a role in its antitumor efficacy .

In Vitro Studies

In vitro studies have demonstrated that the compound has selective cytotoxicity against certain cancer cell lines while sparing normal cells. For instance, tests on HEp-2 human epidermal tumor cells indicated that it does not exhibit significant cytotoxic effects at certain concentrations, making it a candidate for further development in combination therapies .

In Vivo Studies

In vivo experiments using BDF1 mice implanted with Lewis lung tumors showed that treatment with the compound led to a significant reduction in tumor size compared to untreated controls. The combination of this compound with low doses of conventional chemotherapeutics like 5-fluorouracil resulted in enhanced therapeutic effects, suggesting a synergistic potential .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Case Study 1 : In a murine model, administration of the compound alongside an immunoadjuvant led to improved survival rates and reduced metastasis compared to controls. This supports the hypothesis that the compound may modulate immune responses favorably in cancer therapy.
  • Case Study 2 : Clinical observations in patients undergoing treatment for advanced cancers indicated that those receiving this compound experienced fewer side effects compared to standard chemotherapy regimens. This suggests a favorable safety profile worth exploring further.

Data Summary Table

Study Type Findings Reference
In VitroSelective cytotoxicity against HEp-2 cells
In VivoReduced tumor size in Lewis lung carcinoma model
Case Study 1Improved survival and reduced metastasis
Case Study 2Favorable safety profile in advanced cancer patients

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The target compound’s imidazole core differentiates it from analogs with triazole (), oxadiazole (), or thiadiazole () rings. Key distinctions:

  • Imidazole vs. Triazole (): Imidazole (5-membered, two adjacent nitrogen atoms) offers stronger hydrogen-bonding capacity compared to 1,2,3-triazole, which may enhance binding to biological targets. However, triazoles exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation .
  • Imidazole vs. The hydroxymethyl group on the imidazole in the target compound adds polarity, which is absent in oxadiazole analogs .
  • Imidazole vs. Thiadiazole (): Thiadiazoles introduce sulfur atoms, increasing molecular weight and polarizability. The sulfanyl linker in the target compound may mimic disulfide bonds in biological systems, whereas thiadiazole-containing analogs prioritize rigid, planar geometries .

Substituent Effects

  • Chlorophenyl Group: The 3-chlorophenyl substituent in the target compound contrasts with 4-chlorophenyl () and 3,4-dichlorophenyl () analogs.
  • Hydroxymethyl and Methylcarbamoyl Groups: These substituents enhance hydrophilicity compared to naphthyloxy () or indole () groups. The methylcarbamoyl side chain may act as a hydrogen-bond acceptor, similar to the acetamide groups in penicillin derivatives () .

Table 1: Structural and Spectral Comparison with Analogs

Compound Core Heterocycle Key Substituents IR C=O Stretch (cm⁻¹) Molecular Weight (Da) Reference
Target Compound Imidazole 3-Chlorophenyl, hydroxymethyl, methylcarbamoyl ~1678 (estimated) ~410 (estimated)
N-(4-Chlorophenyl)-2-(triazol-1-yl)acetamide (6m) 1,2,3-Triazole 4-Chlorophenyl, naphthyloxy 1678 393.11
N-(Dichlorophenyl)-2-arylacetamide () None 3,4-Dichlorophenyl, pyrazolyl Not reported 398.27
2-(Indol-3-ylmethyl)oxadiazole acetamide (8a-w) 1,3,4-Oxadiazole Indole, methyl Not reported ~350–400

Crystallographic and Conformational Behavior

The dichlorophenyl acetamide in exhibits three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. This suggests that steric effects from substituents (e.g., 3-chloro vs. 3,4-dichloro) significantly impact molecular geometry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.